5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-4-7(9)11-6-2-3-10-8(5)6/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPFKUVPGXWTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261823 | |
| Record name | 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-04-0 | |
| Record name | 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 5-hydroxy-7-azaindole, the compound can be synthesized through a series of reactions including halogenation, methylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives with various functional groups.
Scientific Research Applications
5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. In the context of cancer research, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it prevents the phosphorylation and activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogues and their distinguishing features:
Key Research Findings
Electronic and Steric Effects :
- Fluorine and chlorine substituents improve metabolic stability but differ in electronic effects. Fluorine’s smaller size and higher electronegativity minimize steric hindrance compared to chlorine or bromine .
- Methyl groups (e.g., in the target compound) enhance lipophilicity, which correlates with improved blood-brain barrier penetration in CNS-targeting drugs .
However, its hydrochloride salt form significantly improves aqueous solubility .
Isomeric and Positional Variations :
- The [3,2-b] vs. [3,2-c] ring fusion (e.g., 7-chloro-1H-pyrrolo[3,2-c]pyridine) alters molecular geometry. The [3,2-c] isomer’s nitrogen positioning disrupts hydrogen-bonding networks critical for kinase inhibition .
- Substituent position matters: Chlorine at C7 (as in 7-chloro-1H-pyrrolo[3,2-b]pyridine) shows distinct target selectivity compared to C5-substituted analogues .
Halogen-Specific Applications :
- Iodo-substituted compounds (e.g., 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine) are valuable in radiopharmaceuticals due to iodine’s isotope versatility, though steric bulk limits their use in small-molecule drug design .
Biological Activity
5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure. The presence of a fluorine atom at the 5-position and a methyl group at the 7-position significantly influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly as an anticancer agent and a kinase inhibitor.
The primary mechanism of action for this compound involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it prevents phosphorylation and activation of downstream signaling pathways, which leads to inhibited cell proliferation and induced apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell growth at low micromolar concentrations. For instance, in assays against human tumor xenograft models, the compound showed dose-dependent inhibition, suggesting its potential for further development in clinical settings .
Kinase Inhibition
The compound has been studied for its selectivity as a kinase inhibitor. It targets specific kinases involved in tumor growth and progression, such as MPS1 and FGFRs. The structure-activity relationship (SAR) studies have shown that modifications to the pyrrolo[3,2-b]pyridine scaffold can enhance potency and selectivity against these targets .
Case Studies
- Inhibition of MPS1 Kinase : A study evaluated a series of pyrrolopyridine derivatives, including this compound. The compound exhibited an IC50 value of approximately 0.025 μM against MPS1, indicating strong inhibitory potential. Furthermore, it demonstrated antiproliferative activity in HCT116 human colon cancer cells with a GI50 value of 0.55 μM .
- FGFR Inhibition : Another study highlighted the compound's effectiveness in inhibiting FGFR-mediated signaling in various cancer cell lines. The binding affinity was enhanced due to the unique structural features provided by the fluorine and methyl groups, which improved selectivity and reduced off-target effects.
Comparative Analysis
| Compound | Target Kinase | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | MPS1 | 0.025 | Strong |
| 5-fluoro-1H-pyrrolo[2,3-b]pyridine | MPS1 | 0.12 | Moderate |
| 7-methyl-1H-pyrrolo[3,2-b]pyridine | FGFR | Not reported | Low |
This table illustrates the comparative potency of this compound against other similar compounds targeting MPS1 kinase.
Q & A
Q. What are the key synthetic strategies for 5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer: Synthesis typically involves halogenation and cross-coupling reactions. For example:
- Halogenation: Introduce bromine or iodine at specific positions using reagents like N-iodosuccinimide (NIS) in acetone at room temperature .
- Protection/Deprotection: Use sodium hydride (NaH) and tosyl chloride (TsCl) in THF to protect reactive sites .
- Cross-Coupling: Employ Suzuki-Miyaura coupling with aryl/alkyl boronic acids. For the 7-methyl group, methyl boronic acid can be used with Pd(PPh₃)₄ catalyst in toluene/EtOH/H₂O at 90–105°C .
- Fluorination: Introduce fluorine via electrophilic fluorination or fluorinated precursors (e.g., Selectfluor®) under controlled conditions .
Q. How can the structure of this compound be confirmed?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., 166.06 g/mol for C₈H₆FN₂) .
- X-ray Crystallography: Resolve crystal packing and bond angles, as demonstrated for related pyrrolopyridine derivatives .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the pyrrolo[3,2-b]pyridine core?
- Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Nitration/Bromination: Electron-rich positions (e.g., C-5) react preferentially. For example, nitration of 3-bromo-pyrrolo[2,3-b]pyridine occurs at C-5 with 95% yield using HNO₃ .
- Steric Hindrance: The 7-methyl group may block functionalization at adjacent positions, requiring optimized catalysts (e.g., bulky ligands) .
Q. How do electronic effects of the 5-fluoro and 7-methyl substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer:
- Fluorine (Electron-Withdrawing): Deactivates the ring, slowing electrophilic substitution but enhancing oxidative coupling efficiency.
- Methyl (Electron-Donating): Increases steric bulk, potentially reducing yields in Suzuki reactions. Mitigate by using Pd catalysts with high turnover (e.g., PdCl₂(dppf)) .
Q. What analytical methods are critical for detecting impurities in synthesized batches of this compound?
- Methodological Answer:
- HPLC/LC-MS: Detect trace impurities (>0.1%) using C18 columns and acetonitrile/water gradients .
- GC-MS: Identify residual solvents (e.g., DMF, THF) .
- Elemental Analysis: Confirm purity by matching calculated vs. observed C/H/N/F percentages .
Q. Are there known contradictions in reported biological activities of pyrrolo[3,2-b]pyridine derivatives, and how can they be resolved?
- Methodological Answer:
- Contradictions: Some studies report kinase inhibition (e.g., CDK4/6), while others show no activity. Variability may stem from assay conditions (e.g., ATP concentration) or substituent effects .
- Resolution: Standardize assays (e.g., uniform ATP levels) and perform SAR studies to isolate the impact of 5-fluoro and 7-methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
